

PI3K Inhibitors in Advanced Breast Cancer

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Izorlisib

CAS No.: 1007207-67-1

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Inhibitor Name	Key Target	Approved Combination Regimen	Indication (HR-positive, HER2-negative, PIK3CA-mutated)	Key Clinical Trial
Inavolisib [1] [2]	PI3K α (selective)	Palbociclib + Fulvestrant	Locally advanced or metastatic breast cancer with endocrine resistance [1]	INAVO120 [1] [2]
Alpelisib [3] [4] [5]	PI3K α (selective)	Fulvestrant	Advanced or metastatic breast cancer post-endocrine therapy [3] [5]	SOLAR-1 [3]

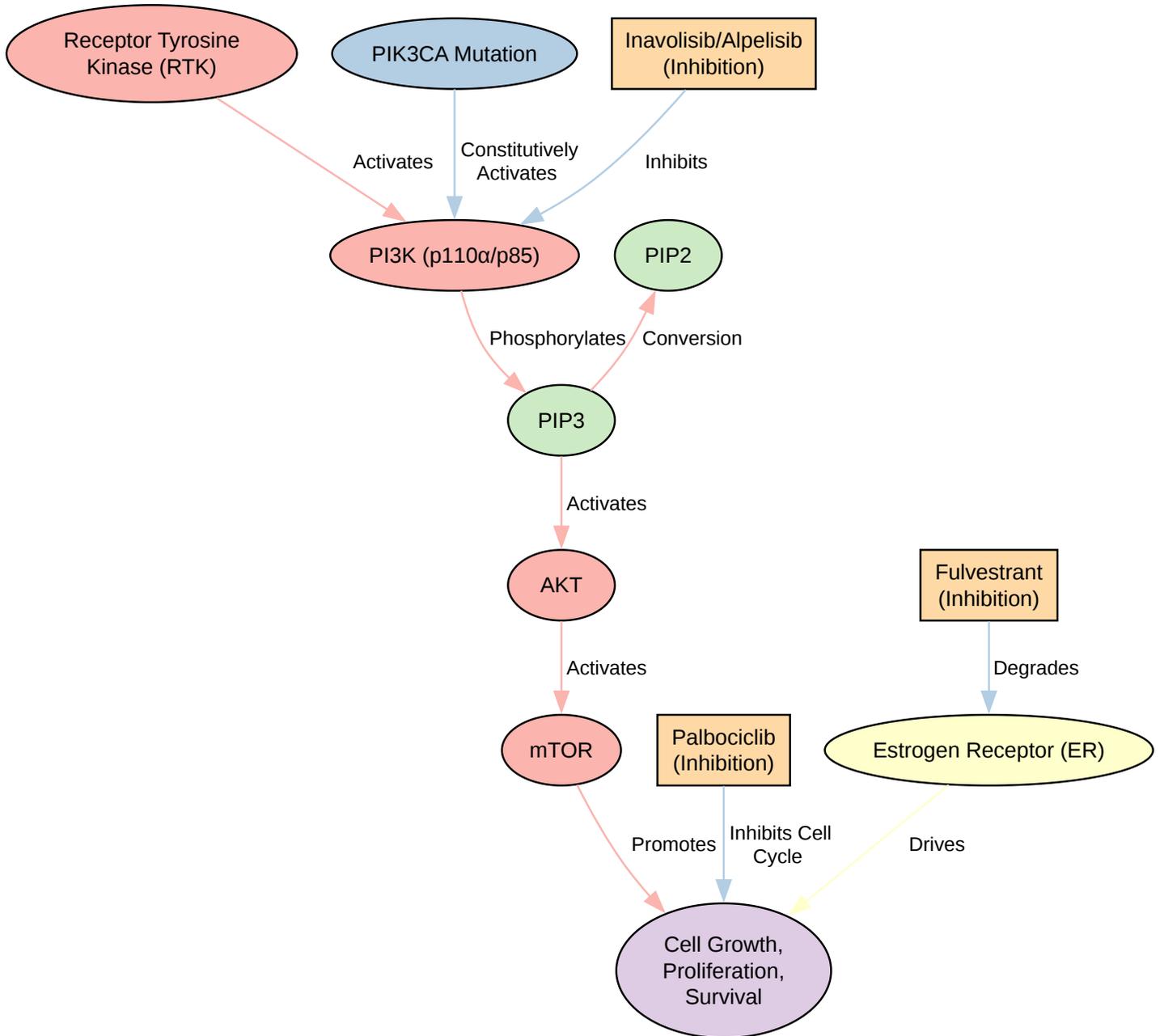
Mechanism and Experimental Context

Understanding the mechanism of action and the rationale behind these combination protocols can provide a solid foundation for your own research, even in the absence of a direct **Izorlisib** protocol.

- Mechanism of Action:** Both inavolisib and alpelisib are **alpha-selective inhibitors** of the Class I phosphatidylinositol-3-kinase (PI3K). They specifically target the p110 α catalytic subunit encoded by the *PIK3CA* gene [3] [6] [7]. Mutations in this gene lead to hyperactivation of the PI3K/AKT/mTOR pathway, which drives tumor growth and is a common mechanism of resistance to endocrine therapy in breast cancer [3] [8]. Inhibiting this pathway can help overcome treatment resistance.
- Rationale for Combination Therapy:** The approved protocols combine a PI3K α inhibitor with other agents to attack the cancer through multiple mechanisms simultaneously [7] [8]:

- **With Fulvestrant:** Fulvestrant is an endocrine therapy that degrades the estrogen receptor. Using it with a PI3K inhibitor tackles both the hormone-driven growth and the mutation-driven resistance pathway [3].
- **With Palbociclib and Fulvestrant:** This triple combination adds a CDK4/6 inhibitor (palbociclib), which blocks cell cycle progression. This three-pronged approach targets estrogen signaling, PI3K-driven survival, and cell cycle proliferation concurrently [1] [2].

The diagram below illustrates the signaling pathway and the points of inhibition for these drugs.



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Suggested Research Directions

Since a direct protocol for **Izorlisib** is not available, here are some actionable steps you can take to advance your work:

- **Verify the Compound Identity:** Double-check the nomenclature in your internal documents or with your source. The intended target for your experiments may be one of the established inhibitors, or a pre-clinical compound with a similar code.
- **Consult Broader Literature:** Look for research on **pan-PI3K inhibitors** or **PI3K δ inhibitors** (often used in hematological malignancies), as "**Izorlisib**" could potentially relate to one of these other classes. The mechanisms and resistance profiles differ, which would significantly alter your experimental design [6].
- **Focus on the Pathway:** Your experimental design can be guided by the well-established principles of targeting the PI3K pathway. Key considerations include:
 - **Mutation Testing:** Confirm the presence of activating *PIK3CA* mutations in your experimental models, as this is a strong predictor of response to PI3K α inhibitors [3] [1].
 - **Managing Resistance:** Investigate potential resistance mechanisms, such as **loss of PTEN** function or upregulation of alternative pathways, which are common challenges with PI3K inhibitors [6].
 - **Toxicity Profiling:** Be aware of class-effect toxicities, particularly **hyperglycemia**, which requires careful monitoring and management in both clinical and pre-clinical settings [3] [1].

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